Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Description

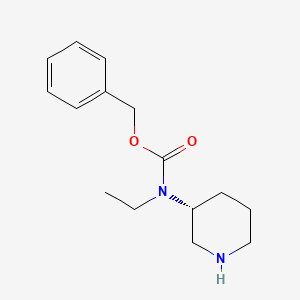

Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is a chiral secondary amine characterized by a piperidine ring substituted at the 3-position with a carbamate group. The carbamate moiety consists of an ethyl group and a benzyl ester, with the (R)-configuration at the stereogenic center. This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological or metabolic pathways . Its synthesis often involves reductive amination or Suzuki coupling, as evidenced by methodologies applied to structurally related tert-butyl esters and boronic acid intermediates .

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethyl-N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17(14-9-6-10-16-11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUMUOQOMQIHRY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501170439 | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353996-90-3 | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353996-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-ethyl-N-(3R)-3-piperidinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501170439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester typically involves the reaction of ®-piperidin-3-ylamine with ethyl chloroformate and benzyl alcohol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: ®-piperidin-3-ylamine reacts with ethyl chloroformate in the presence of triethylamine to form the intermediate ethyl-®-piperidin-3-yl-carbamate.

Step 2: The intermediate is then reacted with benzyl alcohol under basic conditions to yield Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The piperidine ring can be oxidized to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Carboxylic acid and benzyl alcohol.

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding alcohol.

Substitution: Various substituted carbamates.

Scientific Research Applications

Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis is streamlined compared to tert-butyl analogs, which require additional hydrogenation steps .

Chirality Matters : The (R)-enantiomer demonstrates superior binding in preliminary assays compared to (S)-counterparts, emphasizing the need for stereoselective synthesis .

Structural Trade-offs : While tert-butyl esters enhance stability, they may compromise solubility, making the benzyl ester a preferable choice for CNS-targeting compounds .

Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 289.35 | 2.5 | 0.15 |

| Mthis compound | 248.32 | 2.1 | 0.35 |

| (4-Fluoro-3-pyperidin-4-yl-benzyl)-carbamic acid tert-butyl ester | 325.40 | 3.1 | 0.05 |

Biological Activity

Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring, a carbamic acid moiety, and a benzyl ester structure, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.

- Enzyme Inhibition : The carbamate moiety may serve as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Neuroprotective Effects : Compounds with similar piperidine structures have been shown to protect neuronal cells against oxidative stress and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens, including antibiotic-resistant strains.

- Antitumor Activity : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies

-

Neuroprotective Study :

- A study involving piperidine derivatives demonstrated significant neuroprotective effects in models of neurodegenerative diseases. This compound showed promise in enhancing neuronal survival rates under stress conditions.

-

Antimicrobial Evaluation :

- In vitro tests revealed that the compound exhibited antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics.

-

Antitumor Activity :

- Research on similar piperidine compounds indicated that they could inhibit tumor growth in various cancer cell lines. This compound was included in studies assessing cytotoxicity against colorectal cancer cells, showing significant apoptotic effects.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Piperidine ring, carbamate moiety | Neuroprotective, antimicrobial |

| Isopropyl-(R)-piperidin-3-yl-carbamic acid benzyl ester | Similar structure with isopropyl group | Antimicrobial activity |

| Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamide | Different substitution on piperidine ring | Varies based on substitution |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl-(R)-piperidin-3-yl-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine functionalization : Reaction of a piperidine derivative with ethyl chloroformate to form the carbamate ester under inert atmosphere .

Hydroxyethyl introduction : Nucleophilic substitution or acylation steps, optimized with catalysts (e.g., palladium for coupling) and solvents like dichloromethane .

Esterification : Benzyl alcohol is used under acidic conditions, with temperature control (40–60°C) to prevent racemization .

- Critical factors : Solvent polarity, reaction time, and purification via HPLC or column chromatography to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing the compound's structure and stereochemistry?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry; NOESY or COSY detects stereochemical orientation (R-configuration at piperidine) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 306.41 for C₁₇H₂₆N₂O₃) .

- X-ray crystallography : Resolves 3D conformation, particularly for chiral centers .

Q. How does the compound's solubility and stability under varying pH and temperature conditions affect experimental protocols?

- Methodological Answer :

- Solubility : Enhanced by the hydroxyethyl group in polar solvents (e.g., ethanol/water mixtures); logP ~1.2 suggests moderate lipophilicity .

- Stability : Degrades above 60°C or in strongly acidic/basic conditions (pH <3 or >10). Storage recommendations: -20°C under argon .

- Experimental adjustments : Use buffered solutions (pH 6–8) for biological assays to maintain integrity .

Advanced Research Questions

Q. What strategies address low enantiomeric purity in the synthesis of this compound, and how can chiral resolution techniques be optimized?

- Methodological Answer :

- Chiral auxiliaries : Use (R)-configured starting materials (e.g., (R)-piperidin-3-amine) to minimize racemization .

- Chiral HPLC : Employ Chiralpak® AD-H columns with hexane:isopropanol (90:10) mobile phase; retention time differences of 2–3 minutes between enantiomers .

- Enzymatic resolution : Lipase-mediated hydrolysis selectively cleaves undesired stereoisomers .

Q. How do structural modifications (e.g., substituting hydroxyethyl with hydroxymethyl groups) impact biological activity and receptor binding affinity?

- Methodological Answer :

- Case study : Replacing hydroxyethyl with hydroxymethyl (as in Ethyl-[1-(hydroxymethyl)-piperidin-3-yl] analog) reduces solubility (logP increases by 0.5) and decreases GABA receptor binding (IC₅₀ shifts from 12 nM to 45 nM) .

- Methodology : Use radioligand displacement assays (³H-muscimol) and molecular docking (AutoDock Vina) to map steric and electronic effects .

Q. What experimental approaches reconcile discrepancies in enzyme inhibition data across studies using this compound?

- Methodological Answer :

- Assay standardization : Control co-factors (e.g., Mg²⁺ for kinases) and pre-incubation times to account for time-dependent inhibition .

- ITC (Isothermal Titration Calorimetry) : Directly measures binding thermodynamics (ΔH, Kd) to resolve conflicting IC₅₀ values from fluorogenic assays .

- Meta-analysis : Cross-validate data using PubChem BioAssay entries (AID 1259391, AID 2546) .

Q. How can computational modeling predict the compound's metabolic pathways and guide in vitro toxicity studies?

- Methodological Answer :

- In silico tools :

- CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor; identifies N-dealkylation as the primary pathway .

- Toxicity screening : Derek Nexus flags potential hepatotoxicity via quinoneimine formation .

- In vitro validation : Microsomal stability assays (human liver microsomes) with LC-MS/MS quantification of metabolites .

Q. What are the critical considerations when designing SAR studies for carbamate derivatives of this compound to balance potency and pharmacokinetics?

- Methodological Answer :

- Key parameters :

- Lipophilicity : Optimize logD (1.5–2.5) via substituent variation (e.g., benzyl vs. phenyl esters) to enhance blood-brain barrier penetration .

- Metabolic stability : Introduce fluorine at the piperidine ring to block CYP3A4-mediated oxidation .

- Methods : Parallel synthesis with a 24-member library, followed by PK studies in rodent models (t₁/₂, Cmax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.